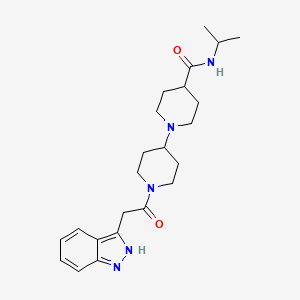![molecular formula C15H18N4O2 B6126864 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6126864.png)
1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide, also known as PHQMP, is a chemical compound that has been widely studied in the field of neuroscience. PHQMP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning and memory processes. The purpose of
作用机制
1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide is a selective antagonist of the NMDA receptor, which means that it blocks the activity of this receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By blocking the NMDA receptor, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide can disrupt this process and affect learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide are complex and depend on the specific experimental conditions. In general, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide has been shown to block the activity of the NMDA receptor and reduce the levels of glutamate, which is the primary neurotransmitter that activates this receptor. This can lead to a variety of physiological effects, including changes in synaptic plasticity, neuronal excitability, and synaptic transmission.
实验室实验的优点和局限性
One of the main advantages of 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide is its selectivity for the NMDA receptor, which allows researchers to study the specific effects of this receptor on neuronal function. In addition, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide is relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to using 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide in lab experiments. For example, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide has a relatively short half-life, which means that it may not be effective for long-term studies. In addition, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide can have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide and the NMDA receptor. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the NMDA receptor, either as agonists or antagonists, for the treatment of neurological and psychiatric disorders. Finally, there is also interest in studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes, and how this knowledge can be used to develop new treatments for cognitive disorders.
合成方法
1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form 2-(2-oxo-2-phenylethyl)benzonitrile. This intermediate is then reacted with 4-chloromethylquinazoline to form 1-[(4-chloromethyl-2-quinazolinyl)methyl]-2-(2-oxo-2-phenylethyl)benzonitrile. Finally, this compound is hydrolyzed to form 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide.
科学研究应用
1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide has been used extensively in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. For example, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide has been used to study the role of the NMDA receptor in depression, schizophrenia, and Alzheimer's disease. In addition, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide has been used to study the effects of NMDA receptor antagonists on learning and memory processes.
属性
IUPAC Name |
1-[(4-oxo-3H-quinazolin-2-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-14(20)10-5-7-19(8-6-10)9-13-17-12-4-2-1-3-11(12)15(21)18-13/h1-4,10H,5-9H2,(H2,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZIFAVTFJBJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(allylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6126784.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B6126793.png)

![2-methyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6126813.png)
![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)



![ethyl 5-benzyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6126844.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6126846.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6126857.png)
![3-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6126885.png)
![1-(3,4-difluorobenzyl)-3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6126894.png)